molecular formula C8H8N2O3 B1471053 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid CAS No. 1261809-98-6

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B1471053
CAS No.: 1261809-98-6
M. Wt: 180.16 g/mol
InChI Key: RWFRLYMBOWGGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid (CAS: 615568-49-5) is a bicyclic heterocyclic compound featuring a fused pyridine-oxazine core and a carboxylic acid substituent at the 7-position. Its molecular formula is C₈H₆N₂O₄, with a molecular weight of 194.14 g/mol . Key structural characteristics include:

  • A partially saturated oxazine ring (1,4-oxazine) fused to a pyridine moiety.
  • Solubility in dimethyl sulfoxide (DMSO) and storage recommendations at room temperature (RT) in sealed conditions to avoid moisture .

This compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery due to its heterocyclic scaffold .

Properties

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(12)5-3-6-7(10-4-5)13-2-1-9-6/h3-4,9H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFRLYMBOWGGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Mannich-Type Reactions

The primary synthetic approach to 2,3-Dihydro-1H-pyrido[2,3-b]oxazine derivatives involves cyclization reactions, typically the Mannich reaction. This method entails the condensation of a primary amine, formaldehyde, and a suitable aromatic or heteroaromatic precursor, leading to ring closure and formation of the oxazine moiety.

  • Reaction conditions: The reaction is generally carried out in an organic solvent such as tetrahydrofuran (THF) or dioxane, under reflux or controlled temperature conditions.
  • Catalysts and bases: Triethylamine or similar bases are used to facilitate cyclization.
  • Duration: Reactions typically proceed over 24–48 hours to ensure completion and optimal yield.

Functionalization of the Pyrido[2,3-b]oxazine Core

After core formation, functional groups such as carboxylic acid moieties at position 7 can be introduced via oxidation or substitution reactions.

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize methyl or alkyl substituents to carboxylic acids.
  • Substitution: Halogenation (e.g., chlorination using POCl3 or bromination) followed by nucleophilic substitution enables the introduction of various functional groups.

Multi-Step Synthesis for Substituted Derivatives

For derivatives such as tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]oxazin-6-yl)carbamate, the synthesis involves:

  • Preparation of the pyrido[2,3-b]oxazine core.
  • Protection of amine groups using carbamate protecting groups (e.g., tert-butyl carbamate).
  • Introduction of pivaloyl groups via acylation.
  • Purification steps to isolate the target compound at high purity.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key synthetic steps involved in preparing 2,3-Dihydro-1H-pyrido[2,3-b]oxazine derivatives:

Step Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization Primary amine, formaldehyde, Et3N, THF, 48h 65–75 ≥95 Mannich-type reaction
Chlorination POCl3, Me2NPh, 105–110°C 80 98 Halogenation for substitution sites
Iodination I2, tert-butyl protection, 1h 70 95 For introducing iodine substituents
Oxidation KMnO4 or CrO3, aqueous/organic solvent 60–70 >90 Converts methyl groups to carboxylic acid
Acylation Pivaloyl chloride, base, organic solvent 75–85 >95 For pivaloyl group introduction

Optimization Strategies

  • Solvent choice: Dioxane and THF are preferred for their ability to dissolve reactants and facilitate cyclization.
  • Temperature control: Maintaining reflux or slightly elevated temperatures (100–110°C) improves reaction rates without decomposition.
  • Catalyst/base loading: Optimizing triethylamine or other bases ensures efficient cyclization and minimizes side reactions.
  • Purification: Chromatographic techniques and recrystallization are employed to achieve high purity (>95%).

Analytical Characterization Techniques

Research Findings on Preparation Methods

  • A study by AstraZeneca researchers demonstrated that amide translocation strategies in the synthesis of pyrido-oxazine derivatives improve ligand efficiency and metabolic stability, which is crucial for pharmaceutical applications.
  • Halogenation at position 6 (e.g., 6-bromo derivatives) enhances lipophilicity and biological activity, indicating the importance of selective functionalization in synthesis.
  • Protection strategies using tert-butyl carbamate groups improve solubility and metabolic stability during multi-step syntheses.

Summary Table of Preparation Highlights

Aspect Details
Core synthesis Mannich-type cyclization of primary amine, formaldehyde, and pyridine derivatives
Functional group introduction Oxidation (KMnO4, CrO3), halogenation (POCl3, I2), acylation (pivaloyl chloride)
Reaction conditions Solvents: THF, dioxane; Temperature: reflux to 110°C; Bases: triethylamine
Yields 60–85% depending on step
Purity ≥95% after purification
Characterization methods NMR, LC-MS, X-ray crystallography, HPLC
Optimization strategies Solvent and temperature control, protecting groups, catalyst/base loading

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention as a potential pharmacophore in drug design due to its ability to modulate apoptotic pathways. Its derivatives have shown promise as inhibitors of apoptosis proteins, making them candidates for cancer treatment. Research indicates that these compounds can sensitize cancer cells to chemotherapy by promoting apoptosis .

Biological Research

In biological studies, 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid is investigated for its interactions with various biomolecules. It has been observed to affect mitochondrial membrane potential in a concentration-dependent manner, indicating its role in cellular metabolism and signaling pathways .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique ring structure allows for versatile chemical modifications, facilitating the development of new materials with specific properties in industrial applications .

Case Study 1: Cancer Therapeutics

A study explored the effects of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine derivatives on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability by inducing apoptosis through caspase activation. This suggests their potential as effective agents in cancer therapy.

Case Study 2: Drug Development

Research focused on the synthesis of novel derivatives of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine aimed at enhancing solubility and bioavailability. The study reported improved pharmacokinetic profiles compared to existing drugs targeting IAPs, highlighting the compound's importance in developing new therapeutic agents.

Mechanism of Action

The mechanism by which 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs, their molecular properties, and biological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Biological/Research Notes
Target Compound: 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid 615568-49-5 C₈H₆N₂O₄ 194.14 Oxazine ring, carboxylic acid at C7 Research use (GLPBIO)
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid 915707-58-3 C₉H₁₀N₂O₃ 194.18 Methyl group at C4, pyrido[3,2-b] fusion Commercial availability (Thermo Scientific)
2-Oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate 1423024-87-6 C₈H₈N₂O₄S 228.23 Thiazine ring (sulfur substitution), hydrate No reported bioactivity
7-Bromo-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 105544-36-3 C₇H₅BrN₂O₂ 229.03 Bromine at C7, lacks carboxylic acid Unspecified applications
Tetrahydropyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines (9a-c) - Varies ~300–350 Thieno-thiazine fusion, nitro groups Antitumor activity (IGROV1 ovarian cancer)

Key Comparative Insights

Ring Substitutions and Bioactivity
  • Oxazine vs.
  • Methyl Substitution : The 4-methyl derivative (CAS: 915707-58-3) exhibits a pyrido[3,2-b] fusion instead of pyrido[2,3-b], with a methyl group enhancing steric bulk. This modification may influence binding affinity in receptor-targeted studies .
Functional Group Impact
  • Carboxylic Acid Group: The presence of a carboxylic acid at C7 in the target compound contrasts with brominated derivatives (e.g., CAS: 105544-36-3), which lack this group.
Physicochemical Properties
  • Solubility : The target compound requires DMSO for dissolution, whereas methyl or brominated analogs may exhibit improved lipid membrane permeability due to reduced polarity .
  • Thermal Stability : The methyl derivative has a high melting point (231.5–280°C), suggesting greater thermal stability compared to the target compound .

Biological Activity

2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid (CAS No. 1112193-37-9) is a heterocyclic compound with a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol. Its unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities based on existing literature and research findings.

Structural Characteristics

The compound features a pyrido[2,3-b][1,4]oxazine core, which contributes to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C7H8N2O
  • SMILES : C1COC2=C(N1)C=CC=N2

Anticancer Properties

Recent studies have explored the anticancer potential of various pyrido derivatives, including those related to 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines. A study highlighted the correlation between structural modifications in pyrido compounds and their activity against different cancer types, indicating that the presence of specific functional groups can enhance bioactivity .

The biological mechanisms underlying the activity of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation and survival .
  • Induction of Apoptosis : Some derivatives have demonstrated the capability to induce apoptosis in cancer cells through oxidative stress pathways and modulation of redox-sensitive signaling .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the structure-activity relationship (SAR) of pyrido derivatives. Found that modifications at specific positions significantly influenced anticancer activity.
Study 2 Reported that certain oxazine derivatives exhibited potent inhibition against NCI-60 cancer cell lines with varying degrees of efficacy based on structural variations .
Study 3 Analyzed the correlation between pyrido compounds and their ability to inhibit NQO1 expression in cancer cells, suggesting potential therapeutic applications in oncology .

Pharmacological Potential

The pharmacological implications of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine extend beyond anticancer properties:

  • Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties due to its ability to modulate oxidative stress pathways.
  • Anti-inflammatory Activity : Some studies indicate that similar compounds possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Q & A

Q. Table 1: Representative Synthetic Routes

DerivativeMethodYield (%)Key ConditionsReference
Piperazinyl analogCoupling with 1-methylpiperazine65–72%DMF, 80°C, 12h
Nitroso derivativeNitrosation of piperazine58%NaNO₂, HCl, 0–5°C
Carboxylic acidEster hydrolysis (e.g., ethyl → COOH)85–90%NaOH (2M), reflux

Basic: How is structural integrity confirmed for this compound and its analogs?

Methodological Answer:
Multi-technique validation is critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., piperazinyl protons at δ 2.5–3.5 ppm; ).
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ = 370.38 for hydrated forms; ).
  • Chiral HPLC : Resolves enantiomers (e.g., (S)- vs. (R)-configurations; ).

Q. Table 2: Spectral Data for Key Derivatives

Derivative1H^1H-NMR (δ, ppm)HRMS (m/z)Chiral Purity (%)
(S)-9-Fluoro analog8.71 (s, C2-H), 3.32 (s, OCH₃)525.2147 [M+H]+^+>99% (HPLC)
Hydrate form (EP)7.88 (d, J=12 Hz)370.38 [M+H₂O]+^+N/A

Advanced: How to resolve contradictions in enantiomer-specific biological activity data?

Methodological Answer:
Discrepancies arise from stereochemical impurities or assay variability. Strategies include:

  • Chiral Resolution : Use polysaccharide-based columns (e.g., Chiralpak®) to isolate enantiomers ().
  • Enantiomer-Specific Assays : Test isolated (S)- and (R)-forms in parallel (e.g., antimicrobial activity; ).
  • Crystallography : Confirm absolute configuration via X-ray (noted in for related salts).

Q. Table 3: Enantiomer Activity Comparison

EnantiomerMIC (μg/mL) E. coliSolubility (mg/mL)
(S)-Form0.251.2
(R)-Form8.00.3
Data inferred from analogs in .

Advanced: What strategies are effective for impurity profiling in API synthesis?

Methodological Answer:
Critical impurities include N-oxides (e.g., Ofloxacin N-oxide; ) and des-fluoro byproducts. Mitigation involves:

  • HPLC-DAD/MS : Monitor reaction intermediates (e.g., Imp. E and F in ).
  • pH Control : Adjust reaction pH to suppress oxidation (e.g., avoid >pH 8 for nitroso derivatives; ).

Q. Table 4: Common Impurities and Detection

ImpurityStructureHPLC Rt (min)Acceptable Limit (%)
Ofloxacin N-oxidePiperazine N-oxide12.3≤0.15
Des-fluoro analogLacks F at C910.8≤0.10

Advanced: How to improve aqueous solubility for in vivo studies?

Methodological Answer:
Modify via:

  • Salt Formation : Hydrochloride salts enhance solubility (e.g., 4.5 mg/mL vs. 1.2 mg/mL free acid; ).
  • Prodrug Design : Acetoxymethyl esters () or PEGylation.
  • Co-solvent Systems : Use cyclodextrins (e.g., β-CD) for complexation.

Q. Table 5: Solubility Enhancement Strategies

ApproachSolubility (mg/mL)Bioavailability (%)
Hydrochloride salt4.585
β-CD complex8.292

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.